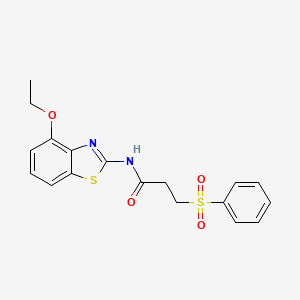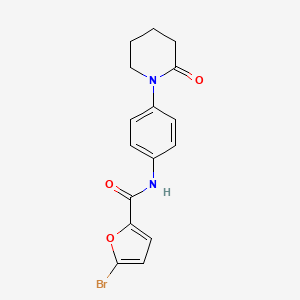
N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide, also known as MNPN, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the oxalamide family and is a potent inhibitor of the protein kinase C (PKC) enzyme.
Scientific Research Applications
Fluorescent Probes for Hypoxic Cells
N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide derivatives have been utilized in the development of novel fluorescent probes for selective detection of hypoxia or nitroreductase (NTR) activity. These probes are designed to be activated through NTR-catalyzed reduction, enabling the imaging of disease-relevant hypoxia in tumor cells, such as HeLa cells. This application holds significant potential in biomedical research fields for the imaging of hypoxic status in various pathological conditions (Feng et al., 2016).
Synthesis of Di- and Mono-Oxalamides
Research has been conducted on the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which includes compounds similar to N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide. This methodology provides a new synthetic route for both anthranilic acid derivatives and oxalamides, showcasing the compound's relevance in organic synthesis and potential applications in medicinal chemistry and drug design (Mamedov et al., 2016).
Blocking Carcinogenic N-Nitroso Compounds Formation
The interaction of morpholine, a related compound, with ascorbic acid has been shown to block the formation of carcinogenic N-nitroso compounds. This finding suggests potential applications in reducing the carcinogenic risk associated with the formation of N-nitroso compounds from drugs that could be mitigated by combining such drugs with ascorbic acid (Mirvish et al., 1972).
Nitric Oxide-Induced Blockade of NMDA Receptors
Studies involving morpholine and its derivatives have explored the effects of nitric oxide (NO)-producing agents on N-methyl-d-aspartate (NMDA) receptor activation. These findings suggest potential therapeutic applications in neurological disorders where modulation of NMDA receptor activity is beneficial (Manzoni et al., 1992).
Antimalarial Activity
Research into the synthesis and antimalarial activity of compounds structurally related to N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has shown promising results. These studies highlight the compound's relevance in the development of new antimalarial drugs, offering insights into the quantitative structure-activity relationships that govern antimalarial efficacy (Werbel et al., 1986).
properties
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-11-2-3-12(19(22)23)10-13(11)17-15(21)14(20)16-4-5-18-6-8-24-9-7-18/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQORKPUFCXVHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2545450.png)

![7-butyl-N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2545453.png)

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2545456.png)
![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)
![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2545460.png)
![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide](/img/structure/B2545467.png)
